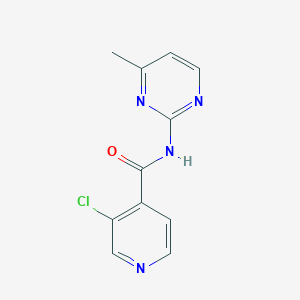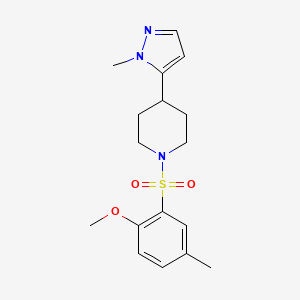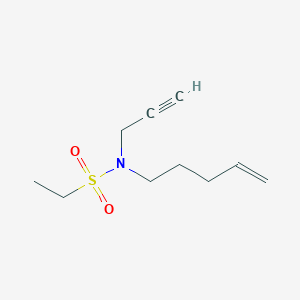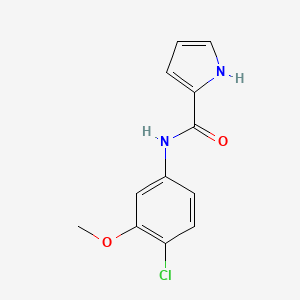![molecular formula C11H11F3O4 B7679824 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 290.24 g/mol. The compound has a unique structure that makes it useful in many different ways.
Wirkmechanismus
The mechanism of action of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, cancer cell proliferation, and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane have been studied extensively. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. Additionally, it has been found to have anti-oxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane in lab experiments include its high purity, solubility in organic solvents, and well-established synthesis method. However, the limitations include its relatively high cost and limited availability.
Zukünftige Richtungen
There are many future directions for research on 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane. Some potential areas of study include:
1. Further exploration of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.
2. Investigation of the compound's anti-cancer properties and its potential use in the development of new cancer therapies.
3. Examination of the compound's anti-oxidant properties and its potential use in the prevention of oxidative stress-related diseases.
4. Development of new synthesis methods to improve the yield and reduce the cost of the compound.
5. Exploration of the compound's potential use in other scientific fields, such as materials science and catalysis.
In conclusion, 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane is a chemical compound with many potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties, and has been used in the development of new drugs and as a tool in biochemical research. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane involves the reaction of 2-(Trifluoromethoxy)phenol with formaldehyde and acetaldehyde in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain the final compound. This method has been optimized to produce high yields of the compound with excellent purity.
Wissenschaftliche Forschungsanwendungen
2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has also been used in the development of new drugs and as a tool in biochemical research.
Eigenschaften
IUPAC Name |
2-[[2-(trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c12-11(13,14)18-9-4-2-1-3-8(9)17-7-10-15-5-6-16-10/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVQWWZQQAGYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)

![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)


![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)

![2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole](/img/structure/B7679794.png)

![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)